

Spectroscopic Profile of 4-bromo-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **4-bromo-1H-indazole**, a key heterocyclic compound utilized in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its structural characterization.

Summary of Spectroscopic Data

The structural integrity of **4-bromo-1H-indazole** (C₇H₅BrN₂) is confirmed through various spectroscopic techniques. The key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are summarized below.

Table 1: ¹H NMR Spectroscopic Data for **4-bromo-1H-indazole**

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
13.20	br s	-	N-H
8.15	S	-	H-3
7.55	d	8.4	H-7
7.35	d	7.2	H-5
7.15	t	7.8	H-6

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for **4-bromo-1H-indazole**

Chemical Shift (δ) ppm	Assignment
140.5	C-7a
134.0	C-3
127.9	C-5
123.5	C-6
122.8	C-3a
112.5	C-7
109.8	C-4

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data for 4-bromo-1H-indazole

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-2900	Broad	N-H stretch
1620	Medium	C=C aromatic stretch
1510	Strong	Aromatic ring stretch
1450	Strong	Aromatic ring stretch
800	Strong	C-H out-of-plane bend
750	Strong	C-Br stretch

Table 4: Mass Spectrometry Data for 4-bromo-1H-indazole

m/z	Relative Intensity (%)	Assignment
195.9 / 197.9	~100 / ~98	[M]+ / [M+2]+ (presence of Br)
117.0	High	[M - Br]+
90.0	Medium	[C ₆ H ₄ N] ⁺

Experimental Protocols

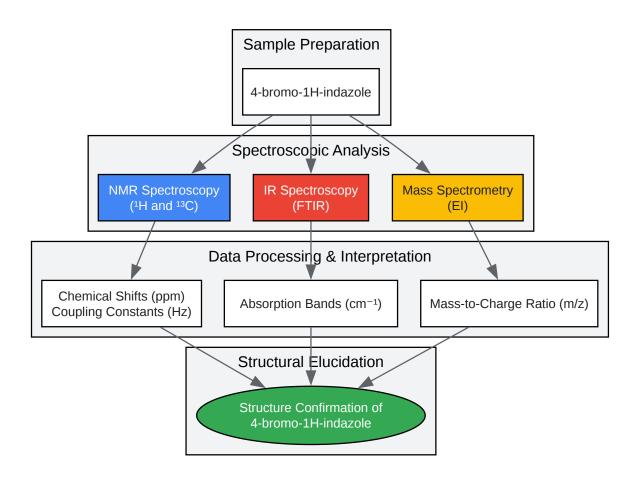
The data presented in this guide are obtained through standardized analytical methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **4-bromo-1H-indazole** (approximately 10-20 mg) is dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of approximately 5-10 mg/0.5 mL. The solution is transferred to a standard 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is employed. For the KBr method, a small amount of the compound is ground with dry


KBr and pressed into a thin, transparent disk. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an Electron Ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported. The characteristic isotopic pattern of bromine ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio) is a key diagnostic feature.

Visualization of Analytical Workflow

The general workflow for the spectroscopic analysis of **4-bromo-1H-indazole** is outlined below.

Click to download full resolution via product page

Caption: General workflow for the spectroscopic characterization of **4-bromo-1H-indazole**.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-bromo-1H-indazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b070932#4-bromo-1h-indazole-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com